(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile
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Overview
Description
“(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile” is a complex organic compound with a unique structure. Let’s break it down:
Chemical Name: this compound
IUPAC Name: this compound
Molecular Formula: CHClN
Molecular Weight: 197.67 g/mol
This compound contains an amino group, a chloro-substituted phenyl ring, and a nitrile functional group
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound can vary, but one possible approach involves the following steps:
Starting Material: Begin with 2-chloro-5-methylphenyl isocyanate (CAS Number40398-03-6) . This compound serves as a precursor.
Amination: React 2-chloro-5-methylphenyl isocyanate with ammonia (NH) to introduce the amino group.
Nitrile Formation: Add hydrogen cyanide (HCN) or a nitrile source to form the nitrile group.
Industrial Production:: Industrial production methods may involve large-scale reactions using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
Amination: Isocyanate reacts with ammonia to form the amino group.
Nitrile Formation: Isocyanate reacts with HCN to yield the nitrile group.
- Amination: Ammonia, solvent (e.g., ethanol or water)
- Nitrile Formation: Hydrogen cyanide (HCN), base (e.g., NaOH)
Major Products:: The major product is “(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile.”
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemistry: As a building block for more complex molecules.
Industry: In the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. It may interact with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Similar Compounds: 5-Chloro-2-methylphenyl isocyanate (CAS Number40411-27-6) shares some structural features.
Uniqueness: The combination of amino, chloro-substituted phenyl, and nitrile groups sets “(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile” apart.
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-chloro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |
InChI Key |
PTRUZXCEABUJAL-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)[C@H](CC#N)N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(CC#N)N |
Origin of Product |
United States |
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